molecular formula H3IN2P+ B14615879 Amino(imino)iodophosphanium CAS No. 59730-26-6

Amino(imino)iodophosphanium

Cat. No.: B14615879
CAS No.: 59730-26-6
M. Wt: 188.916 g/mol
InChI Key: SODCBRGJYBAJIN-UHFFFAOYSA-N
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Description

Amino(imino)iodophosphanium is a phosphorus-containing compound characterized by a central phosphorus atom bonded to amino (-NH₂), imino (=NH), and iodine substituents. Such compounds are typically of interest in coordination chemistry, catalysis, and materials science due to their electronic and steric properties .

This combination may enable unique reactivity compared to analogous phosphorus compounds.

Properties

CAS No.

59730-26-6

Molecular Formula

H3IN2P+

Molecular Weight

188.916 g/mol

IUPAC Name

amino-imino-iodophosphanium

InChI

InChI=1S/H3IN2P/c1-4(2)3/h(H3,2,3)/q+1

InChI Key

SODCBRGJYBAJIN-UHFFFAOYSA-N

Canonical SMILES

N[P+](=N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amino(imino)iodophosphanium typically involves the reaction of phosphane derivatives with amino and imino compounds under controlled conditions. One common method includes the oxidative preparation of α-imino esters from glycinates using oxidants such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), CuOAc, or Ru(bpy)3Cl2/light, followed by in situ Mannich reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar oxidative methods, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Amino(imino)iodophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and imino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ and reducing agents such as hydrogen gas or metal hydrides. Reaction conditions typically involve controlled temperatures and pressures to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of amino and imino derivatives.

Mechanism of Action

The mechanism of action of amino(imino)iodophosphanium involves its interaction with molecular targets through its amino, imino, and iodophosphane groups. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Aminophosphine Oxides

Aminophosphine oxides (AmPOs) are phosphorus(V) compounds with at least one amino group and a P=O bond. Key differences from Amino(imino)iodophosphanium include:

  • Electronic Effects: The P=O bond in AmPOs stabilizes the phosphorus center, reducing electrophilicity compared to the iodine-substituted phosphorus in this compound.
  • Coordination Chemistry: AmPOs act as monodentate or bidentate ligands in metal complexes, leveraging the amino group for binding. In contrast, the imino group in this compound may enable stronger π-backbonding interactions with transition metals .
  • Applications: AmPOs are utilized in catalysis and as precursors for phosphine ligands. This compound’s iodine substituent could make it more suitable for halogen-bonding applications or as a synthon in iodination reactions.

Table 1: Comparison with Aminophosphine Oxides

Feature Aminophosphine Oxides This compound
Oxidation State P(V) Likely P(III) or P(V)
Key Substituents P=O, amino groups Imino, amino, iodine
Electrophilicity Moderate (stabilized by P=O) High (due to iodine)
Coordination Role Ligand via amino groups Potential π-acceptor via imino

Imino Alkane Amine Phosphates

Imino alkane amine phosphates (e.g., PMN P–17–206) are phosphate derivatives with imino and amine functionalities. These compounds are regulated under the U.S. Toxic Substances Control Act (TSCA) due to their significant new uses in industrial applications . Differences include:

  • Backbone Structure : Phosphate (PO₄³⁻) vs. iodophosphanium (P-I) core.
  • Reactivity: Phosphate derivatives are less electrophilic but more hydrolytically stable. The iodine in this compound may confer redox activity or susceptibility to nucleophilic substitution.

Heterocyclic Imino Derivatives

Compounds like 3-(i-mino)isoindolin-1-ones, synthesized via cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides, share imino functionality . Key contrasts:

  • Ring Structure: Heterocyclic systems (e.g., isoindolinones) vs. acyclic phosphorus framework.
  • Synthesis: Cobalt-catalyzed methods for heterocycles vs.
  • Applications: Heterocyclic imino derivatives are explored in medicinal chemistry, while phosphorus-based compounds are more relevant in catalysis.

Research Findings and Limitations

  • Its preparation may require specialized handling of iodine and air-sensitive phosphorus intermediates.
  • Stability : Iodine’s electronegativity could destabilize the phosphorus center, necessitating inert conditions for synthesis and storage.
  • Gaps in Data: The evidence lacks explicit studies on this compound, requiring extrapolation from related compounds.

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